molecular formula C9H6O4 B2561502 3-Benzofurancarboxylic acid, 5-hydroxy- CAS No. 29735-85-1

3-Benzofurancarboxylic acid, 5-hydroxy-

Cat. No. B2561502
CAS RN: 29735-85-1
M. Wt: 178.143
InChI Key: GWWDURABERRAPL-UHFFFAOYSA-N
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Description

3-Benzofurancarboxylic acid, 5-hydroxy- belongs to the class of aromatic carboxylic acids and is characterized by a benzene ring fused with a furan ring . It contains a total of 33 bonds, including 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 3 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 2 ketones (aromatic), and 1 hydroxyl group .


Synthesis Analysis

The synthesis of 3-Benzofurancarboxylic acid, 5-hydroxy- and its derivatives has been reported in several studies . For instance, halogen derivatives of selected 3-benzofurancarboxylic acids were prepared using 6-acetyl-5-hydroxy-2-methyl-3-benzofurancarboxylic acid as the starting material .


Molecular Structure Analysis

The molecular structure of 3-Benzofurancarboxylic acid, 5-hydroxy- is characterized by a benzofuran ring and a carboxylic acid group . The C10, O15, Cl1 atoms are almost coplanar with the benzofuran fragment .


Chemical Reactions Analysis

Several chemical reactions involving 3-Benzofurancarboxylic acid, 5-hydroxy- and its derivatives have been reported. For example, halogen derivatives of selected 3-benzofurancarboxylic acids were prepared using 6-acetyl-5-hydroxy-2-methyl-3-benzofurancarboxylic acid as the starting material .

Scientific Research Applications

Antimicrobial Activity

3-Benzofurancarboxylic acid derivatives have been investigated for their antimicrobial properties. Certain halogen derivatives prepared from 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid demonstrated antimicrobial activity against Gram-positive bacteria and antifungal activity against Candida strains (Kossakowski et al., 2010). In another study, derivatives of 2- and 3-benzofurancarboxylic acids showed significant cytotoxic activities against human cancer cell lines (Kossakowski et al., 2005).

Synthesis and Structural Characterization

Research has also focused on the synthesis and structural characterization of 3-Benzofurancarboxylic acid derivatives. Dudley et al. (2009) described the preparation of 3-Benzofurancarboxylic acid 5-chloro- ethyl ester and provided detailed analysis including ethoxycarbonyl benzofurans, and safety and waste disposal considerations (Dudley et al., 2009).

Enzyme Inhibition

Some derivatives of 3-Benzofurancarboxylic acid are found to be potent enzyme inhibitors. Luo et al. (2005) utilized 5-Hydroxy-3-methyl-3H-benzofuran-2-one to synthesize compounds with significant inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) ex vivo (Luo et al., 2005).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling 3-Benzofurancarboxylic acid, 5-hydroxy-. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Benzofuran and its derivatives, including 3-Benzofurancarboxylic acid, 5-hydroxy-, have attracted considerable attention due to their wide range of biological and pharmacological applications. They are seen as a promising area for future research, particularly in the development of new antimicrobial agents .

properties

IUPAC Name

5-hydroxy-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWDURABERRAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzofurancarboxylic acid, 5-hydroxy-

CAS RN

29735-85-1
Record name 5-hydroxy-1-benzofuran-3-carboxylic acid
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